molecular formula C11H11BrClNO4 B6635450 (2S)-4-[(5-bromo-2-chlorobenzoyl)amino]-2-hydroxybutanoic acid

(2S)-4-[(5-bromo-2-chlorobenzoyl)amino]-2-hydroxybutanoic acid

Cat. No. B6635450
M. Wt: 336.56 g/mol
InChI Key: QXOUBGOUHRQJPG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-[(5-bromo-2-chlorobenzoyl)amino]-2-hydroxybutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as BCAHBA and is a derivative of the amino acid leucine.

Mechanism of Action

The mechanism of action of BCAHBA involves the activation of the AMP-activated protein kinase (AMPK) pathway. The activation of this pathway leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
BCAHBA has been found to have several biochemical and physiological effects. The compound has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis. BCAHBA has also been found to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BCAHBA in lab experiments is its ability to activate the AMPK pathway, which is involved in the regulation of various cellular processes. However, the limitations of using BCAHBA in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on BCAHBA. One potential direction is the development of novel derivatives of BCAHBA with improved solubility and bioavailability. Another direction is the investigation of the potential applications of BCAHBA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential use of BCAHBA as a dietary supplement for the management of obesity and metabolic disorders warrants further investigation.
Conclusion:
In conclusion, (2S)-4-[(5-bromo-2-chlorobenzoyl)amino]-2-hydroxybutanoic acid has shown promising results in scientific research for its potential applications in the treatment of various diseases. The compound's mechanism of action involves the activation of the AMPK pathway, leading to the inhibition of the mTOR pathway. BCAHBA has several biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on BCAHBA, including the development of novel derivatives and investigation of its potential use in the treatment of neurodegenerative diseases and as a dietary supplement.

Synthesis Methods

The synthesis of BCAHBA involves the reaction between leucine and 5-bromo-2-chlorobenzoyl chloride in the presence of a base. The reaction results in the formation of BCAHBA as a white crystalline solid.

Scientific Research Applications

BCAHBA has been extensively studied for its potential applications in the treatment of various diseases. The compound has shown promising results in the treatment of cancer, cardiovascular diseases, and diabetes. BCAHBA has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

properties

IUPAC Name

(2S)-4-[(5-bromo-2-chlorobenzoyl)amino]-2-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO4/c12-6-1-2-8(13)7(5-6)10(16)14-4-3-9(15)11(17)18/h1-2,5,9,15H,3-4H2,(H,14,16)(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOUBGOUHRQJPG-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NCCC(C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)C(=O)NCC[C@@H](C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-4-[(5-bromo-2-chlorobenzoyl)amino]-2-hydroxybutanoic acid

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